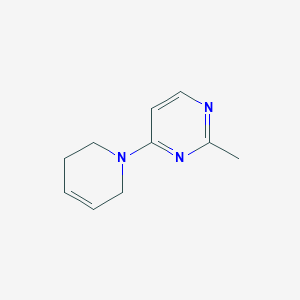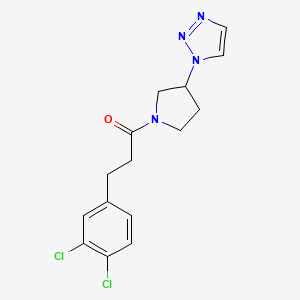
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one is a useful research compound. Its molecular formula is C15H16Cl2N4O and its molecular weight is 339.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Applications
- Synthesis of Novel Heterocyclic Compounds for Anticancer Activity: A study by Katariya et al. (2021) discusses the synthesis of biologically potent heterocyclic compounds, including those related to 1H-1,2,3-triazol-1-yl derivatives. These compounds showed significant anticancer activity against various cancer cell lines.
- Antimicrobial Properties of Triazole Derivatives: Research by Bekircan et al. (2008) explored new triazole derivatives that demonstrated promising antimicrobial and antioxidant activities.
Molecular Docking and Synthesis Studies
- Molecular Docking and Synthesis for Antifungal Applications: Lima-Neto et al. (2012) synthesized 1,2,3-triazole derivatives and evaluated their antifungal activity. Their study highlights the potential of triazole derivatives in developing antifungal treatments.
Materials Science and Chemistry
- Corrosion Inhibition: A study by Ma et al. (2017), found in Corrosion Science, discusses the use of triazole derivatives as corrosion inhibitors for mild steel in acidic medium. This indicates potential applications in materials science and engineering.
Chemical Synthesis and Reactions
- Synthesis of Pyrrolidine Derivatives: The work by Maity and Govindaraju (2010) involves the synthesis of a pyrrolidine constrained bipyridyl-dansyl click fluoroionophore, demonstrating the versatility of pyrrolidine derivatives in chemical synthesis.
X-Ray Crystallography
- Structural Analysis: Kumar et al. (2018) conducted an X-ray study of related compounds, providing insights into the structural aspects of such molecules. Their work can be found in Crystallography Reports.
Propiedades
IUPAC Name |
3-(3,4-dichlorophenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c16-13-3-1-11(9-14(13)17)2-4-15(22)20-7-5-12(10-20)21-8-6-18-19-21/h1,3,6,8-9,12H,2,4-5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFWMMTVSOAJAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2614026.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]acetamide](/img/structure/B2614029.png)
![8-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2614035.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2614036.png)
![4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2614037.png)
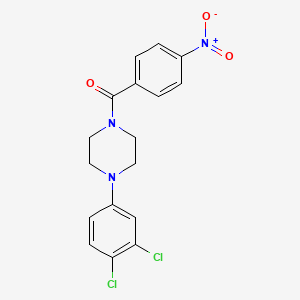

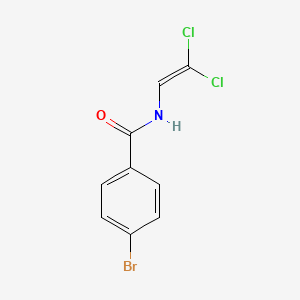
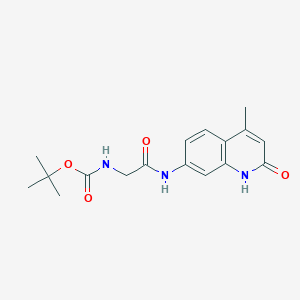
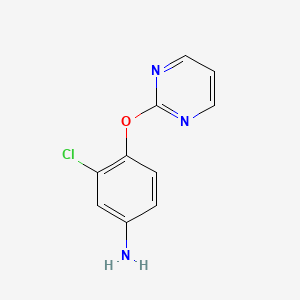
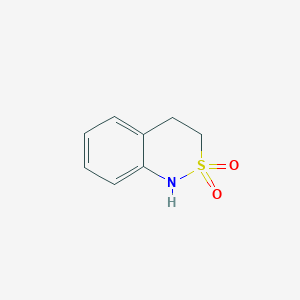
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/no-structure.png)
